molecular formula C17H17N3O3S B10990658 ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10990658
M. Wt: 343.4 g/mol
InChI Key: QCOPEOGUHAEYDH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound with a complex structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It imparts lipophilicity and influences the compound’s solubility and reactivity.

    Indole ring: The indole ring (1H-indol-5-yl) is a common structural motif found in various natural products, alkaloids, and pharmaceuticals.

    Thiazole ring: The thiazole ring (1,3-thiazol-4-yl) is another heterocyclic system. Thiazoles exhibit diverse pharmacological properties and are present in several drugs.

Preparation Methods

The synthetic routes to ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involve the condensation of appropriate precursors. One method includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate .

Chemical Reactions Analysis

This compound can undergo various reactions:

    Acylation: The carbonyl group allows for acylation reactions, leading to the formation of amides or esters.

    Thiazole ring modification: Reactions like oxidation, reduction, and substitution can modify the thiazole ring.

    Indole functionalization: The indole ring can be functionalized through electrophilic aromatic substitution or other synthetic methods.

Common reagents include acyl chlorides, acid anhydrides, and Lewis acids. Major products depend on the specific reaction conditions.

Scientific Research Applications

Ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate finds applications in:

    Medicinal Chemistry: Its indole and thiazole moieties contribute to potential drug-like properties.

    Anticancer Research: Researchers explore its effects on cancer cells.

    Microbiology: Investigating its antimicrobial activity.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, the uniqueness of ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate lies in its combined indole-thiazole structure.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-13-10-24-17(18-13)19-16(22)12-4-5-14-11(8-12)6-7-20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

QCOPEOGUHAEYDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

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